molecular formula C40H32N2O4 B12777075 3H-Naphtho(1,2,3-de)quinoline-2,7-dione, 1-benzoyl-4-(4-(1,1-dimethylpropyl)phenoxy)-6-(phenylamino)- CAS No. 72453-58-8

3H-Naphtho(1,2,3-de)quinoline-2,7-dione, 1-benzoyl-4-(4-(1,1-dimethylpropyl)phenoxy)-6-(phenylamino)-

Cat. No.: B12777075
CAS No.: 72453-58-8
M. Wt: 604.7 g/mol
InChI Key: QUTLRBYOTJDTQY-UHFFFAOYSA-N
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Description

This compound (CAS: 72453-58-8; molecular formula: C₄₀H₃₂N₂O₄) is a structurally complex naphthoquinoline derivative featuring a 3H-naphtho[1,2,3-de]quinoline-2,7-dione core substituted with a benzoyl group at position 1, a 4-(1,1-dimethylpropyl)phenoxy group at position 4, and a phenylamino group at position 6 . Its synthesis typically involves multi-step condensation reactions, as outlined in recent methodologies for 1-substituted naphthoquinoline derivatives . Regulatory guidelines for structurally related compounds, such as C.I. Solvent Red 52 (CAS: 81-39-0), restrict its use in PET polymers to 0.2% maximum concentration due to purity concerns .

Properties

CAS No.

72453-58-8

Molecular Formula

C40H32N2O4

Molecular Weight

604.7 g/mol

IUPAC Name

10-anilino-16-benzoyl-15-hydroxy-12-[4-(2-methylbutan-2-yl)phenoxy]-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one

InChI

InChI=1S/C40H32N2O4/c1-4-40(2,3)25-19-21-27(22-20-25)46-31-23-30(41-26-15-9-6-10-16-26)33-34-32(28-17-11-12-18-29(28)38(33)44)35(39(45)42-36(31)34)37(43)24-13-7-5-8-14-24/h5-23,41H,4H2,1-3H3,(H,42,45)

InChI Key

QUTLRBYOTJDTQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=C3C4=C(C(=C2)NC5=CC=CC=C5)C(=O)C6=CC=CC=C6C4=C(C(=N3)O)C(=O)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Preparation of the Core Scaffold

  • The 3H-naphtho[1,2,3-de]quinoline-2,7-dione core is commonly synthesized via cyclization reactions involving anthrapyridone derivatives or related quinoline precursors.
  • For example, 6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be prepared and used as a key intermediate. This compound is obtained by known literature methods involving bromination and methylation of the naphthoquinoline scaffold.

Introduction of the Benzoyl Group

  • The 1-benzoyl substituent is introduced typically by acylation reactions using benzoyl chloride or benzoyl anhydride under acidic or Lewis acid catalysis.
  • This step may be performed on the naphthoquinoline core or on an intermediate bearing reactive sites such as amines or hydroxyl groups.

Functionalization at Positions 4 and 6

  • The 4-(4-(1,1-dimethylpropyl)phenoxy) group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type etherification reactions, where a phenol derivative bearing the bulky 1,1-dimethylpropyl substituent reacts with a halogenated intermediate.
  • The 6-(phenylamino) substituent is typically installed by amination of a halo-substituted intermediate (e.g., 6-bromo derivative) with aniline or substituted anilines in the presence of a catalyst and acid-binding agents to facilitate the substitution.

Catalysts and Reaction Conditions

  • Catalysts such as copper or palladium complexes are often employed for etherification and amination steps.
  • Acid-binding agents (e.g., triethylamine) are used to neutralize generated acids and drive the reaction forward.
  • Typical reaction temperatures range from 100°C to 165°C, with reaction times varying from several hours to overnight depending on the step.

Representative Preparation Procedure (Literature Example)

Step Reactants Conditions Outcome Yield
1 6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione + aniline Ortho-dichlorobenzene, 165°C, 4-6 h Amination at position 6 ~70% crude product
2 Intermediate + 4-(1,1-dimethylpropyl)phenol Copper catalyst, base, elevated temperature Etherification at position 4 Variable, optimized for purity
3 Acylation with benzoyl chloride Acid catalyst, room temp to reflux Introduction of benzoyl group at position 1 High purity product after purification

Purification is typically achieved by column chromatography using silica gel and solvent mixtures such as ethyl acetate and acetone.

Analytical and Monitoring Techniques

  • Thin Layer Chromatography (TLC) is used to monitor reaction progress, especially disappearance of starting materials and appearance of products.
  • UV-Vis detection under UV light is common due to the chromophoric nature of the naphthoquinoline core.
  • Column chromatography is employed for purification.
  • Structural confirmation is done by NMR spectroscopy , mass spectrometry , and elemental analysis .

Summary Table of Preparation Methods

Preparation Step Reaction Type Key Reagents Conditions Notes
Core synthesis Cyclization Anthrapyridone derivatives Acidic or thermal cyclization Forms naphthoquinoline scaffold
Amination at C-6 Nucleophilic aromatic substitution Aniline, catalyst, base 150-165°C, 4-6 h Requires halo-substituted intermediate
Etherification at C-4 Ullmann-type etherification 4-(1,1-dimethylpropyl)phenol, Cu catalyst Elevated temp, base Bulky substituent introduction
Benzoylation at C-1 Acylation Benzoyl chloride, acid catalyst Room temp to reflux Final functionalization step
Purification Chromatography Silica gel, EtOAc/acetone Ambient temperature Ensures product purity

Research Findings and Optimization Notes

  • The reaction yields and purity depend heavily on the choice of catalyst, solvent, and temperature control.
  • The bulky 1,1-dimethylpropyl substituent on the phenoxy group requires careful optimization of etherification conditions to avoid side reactions or low conversion.
  • Amination reactions benefit from the use of acid-binding agents to neutralize HBr or HCl formed during substitution.
  • The benzoylation step is generally high yielding and can be performed under mild conditions to preserve sensitive functional groups.
  • Monitoring by TLC and UV detection is critical to ensure complete conversion and avoid overreaction or decomposition.

Chemical Reactions Analysis

Types of Reactions: EC 412-480-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in various fields.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcomes. For example, oxidation reactions may require specific temperatures and pressures to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

EC 412-480-2 has a wide range of scientific research applications, making it a valuable compound in multiple disciplines.

Chemistry: In chemistry, EC 412-480-2 is used as a standard for testing admixtures in concrete, mortar, and grout. Its properties make it an ideal candidate for studying the effects of various admixtures on the physical and chemical characteristics of these materials .

Biology: In biology, EC 412-480-2 is used in research related to enzyme activity and protein interactions. Its unique chemical structure allows it to interact with specific biological molecules, making it a useful tool for studying biochemical pathways and mechanisms .

Medicine: In medicine, EC 412-480-2 is explored for its potential therapeutic applications. Researchers are investigating its effects on various biological targets and its potential use in drug development .

Industry: In the industrial sector, EC 412-480-2 is used in the production of high-performance materials. Its properties make it suitable for applications in construction, manufacturing, and other industrial processes .

Mechanism of Action

The mechanism of action of EC 412-480-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological changes, depending on the specific application .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with key analogs:

Compound Name (CAS) Molecular Formula Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Applications/Activity
Target compound (72453-58-8) C₄₀H₃₂N₂O₄ 1-benzoyl, 4-(tert-pentylphenoxy), 6-(phenylamino) Not reported Not reported Under investigation
NQDI-1 (Ethyl 1-carboxylate derivative) C₂₀H₁₅NO₅ 1-ethyl carboxylate Not reported Not reported ASK1 inhibitor (IC₅₀ = 3000 nM)
3a: 3-(1-benzoyl-2-oxo-2-phenylethyl) derivative C₃₁H₁₈N₂O₅ 1-benzoyl, 2-oxo-2-phenylethyl 341–343 IR: 1694 cm⁻¹ (C=O); ¹H-NMR: δ 8.33–6.79 (Ar-H) Synthetic intermediate
3c: 4-Methylbenzoyl derivative C₃₃H₂₂N₂O₅ 1-(4-methylbenzoyl), 2-(4-methylphenyl)-2-oxoethyl 315–317 IR: 1693 cm⁻¹ (C=O); ¹H-NMR: δ 8.29–7.06 (Ar-H) High yield (90%) synthesis
C.I. Solvent Red 52 (81-39-0) C₂₃H₁₈N₂O₂ 3-methyl, 6-(4-methylphenylamino) Not reported Not reported Industrial dye (PET applications)

Key Observations :

  • The target compound’s bulky tert-pentylphenoxy and benzoyl groups likely reduce solubility compared to simpler derivatives like NQDI-1 .
  • Melting points for analogs range from 300–340°C, consistent with rigid aromatic frameworks .

Biological Activity

3H-Naphtho(1,2,3-de)quinoline-2,7-dione derivatives have garnered attention in recent years due to their diverse biological activities, particularly in anticancer research. This article focuses on the biological activity of the specific compound 1-benzoyl-4-(4-(1,1-dimethylpropyl)phenoxy)-6-(phenylamino)- and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthoquinone moiety, which is known for its reactive properties. The presence of substituents such as benzoyl and phenylamino groups enhances its biological activity. The physicochemical properties of this compound influence its solubility, permeability, and overall bioavailability.

Anticancer Properties

Several studies have demonstrated the anticancer potential of naphthoquinone derivatives. For instance:

  • In vitro studies have shown that compounds similar to 3H-naphtho(1,2,3-de)quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and PC3 (prostate cancer) with IC50 values ranging from 5.4 to 47.99 μM .
  • The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Enzymatic Activity

The compound acts as a substrate for DT-diaphorase (NQO1), an enzyme that is overexpressed in many cancers. This interaction leads to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 and PC3 cell lines
Enzymatic ActivitySubstrate for NQO1 leading to ROS production
ToxicityModerate toxicity with LD50 values between 2.088-2.311 mol/kg

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of various naphthoquinone derivatives including the compound . The results indicated that these compounds significantly inhibited cell growth in MCF-7 cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Enzymatic Interaction

Another study focused on the interaction between naphthoquinone derivatives and NQO1. It was found that compounds with specific substitutions at the C3 position exhibited enhanced enzymatic conversion rates, suggesting that structural modifications can lead to improved anticancer activity.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 3H-naphtho(1,2,3-de)quinoline derivatives indicates good absorption characteristics from the gastrointestinal tract, with logPapp values suggesting favorable permeability . However, the compounds were noted to have poor blood-brain barrier permeability, indicating limited neurotoxicity potential.

Table 2: Pharmacokinetic Properties

PropertyValue Range
Absorption (HIA)61% - 72%
LogPapp0.185 - 0.849
Volume of Distribution (VDss)Lower than plasma levels
Blood-Brain Barrier (log BB)Poorly absorbed

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